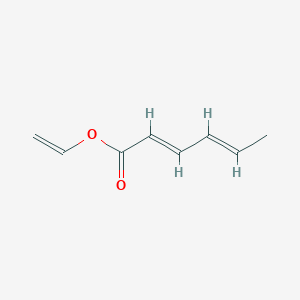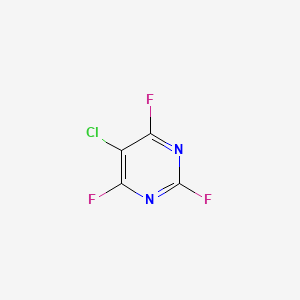
ジイソペンチルスルフィド
概要
説明
Diisopentyl sulfide is an organosulfur compound with the molecular formula C10H22S. It is characterized by the presence of a sulfur atom bonded to two isopentyl groups. This compound is known for its distinctive odor and is used in various industrial applications, including as a metal extractant and an intermediate in organic synthesis .
科学的研究の応用
Diisopentyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a metal extractant and in the production of specialty chemicals
作用機序
Target of Action
Diisopentyl sulfide primarily targets Palladium (II) . Palladium (II) is a metal extensively used in various industries such as automobile, chemical, and electronic industry . The interaction of Diisopentyl sulfide with Palladium (II) is crucial for the extraction of Palladium (II) from hydrochloric acid media .
Mode of Action
Diisopentyl sulfide interacts with its target, Palladium (II), by forming a 2:1 adduct . This adduct, known as Pd(DIS)2Cl2, is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide .
Biochemical Pathways
It’s known that sulfur-containing compounds like diisopentyl sulfide can influence thesulfur cycle . The sulfur cycle encompasses a series of complex aerobic and anaerobic transformations of sulfur-containing molecules, influencing biological carbon transfers and other biogeochemical cycles .
Pharmacokinetics
It’s known that diisopentyl sulfide can be used in an extractant for palladium (ii) from hydrochloric acid media . Factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase were studied .
Result of Action
The interaction of Diisopentyl sulfide with Palladium (II) results in the formation of a 2:1 adduct, Pd(DIS)2Cl2 . This adduct is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide . This interaction is crucial for the extraction of Palladium (II) from hydrochloric acid media .
Action Environment
The action of Diisopentyl sulfide is influenced by various environmental factors. For instance, the extraction of Palladium (II) from hydrochloric acid media using Diisopentyl sulfide is influenced by factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase .
生化学分析
Biochemical Properties
Diisopentyl sulfide plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including those involved in the sulfur cycle. For instance, diisopentyl sulfide can act as a ligand for certain metal ions, facilitating the formation of metal-sulfur complexes. These interactions are crucial for the catalytic activity of enzymes such as sulfurtransferases and oxidoreductases. The compound’s ability to form stable complexes with metals like palladium has been studied extensively, highlighting its potential in biochemical applications .
Cellular Effects
Diisopentyl sulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in sulfur metabolism and oxidative stress responses. Additionally, diisopentyl sulfide can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to environmental changes. Its impact on cellular metabolism includes alterations in the levels of sulfur-containing metabolites, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, diisopentyl sulfide exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that are essential for the catalytic activity of certain enzymes. For example, diisopentyl sulfide acts as a neutral unidentate ligand, coordinating with palladium(II) via the sulfur atom. This interaction is crucial for the formation of stable metal-sulfur complexes, which play a vital role in various biochemical reactions . Additionally, diisopentyl sulfide can influence gene expression by modulating the activity of transcription factors involved in sulfur metabolism and oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisopentyl sulfide can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that diisopentyl sulfide is relatively stable under standard laboratory conditions, with a shelf life of up to two years . Its degradation products can also have significant biochemical effects, necessitating careful monitoring of its stability during experiments. Long-term exposure to diisopentyl sulfide in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time .
Dosage Effects in Animal Models
The effects of diisopentyl sulfide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes. For instance, studies on animal models have shown that high doses of diisopentyl sulfide can induce oxidative stress and disrupt cellular homeostasis . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses. Understanding these dosage effects is crucial for determining the safe and effective use of diisopentyl sulfide in biochemical applications.
Metabolic Pathways
Diisopentyl sulfide is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfurtransferases and oxidoreductases, which are essential for the conversion of sulfur-containing compounds. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism . Additionally, diisopentyl sulfide can modulate the activity of enzymes involved in the detoxification of reactive sulfur species, highlighting its role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of diisopentyl sulfide within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments. For example, diisopentyl sulfide can be transported across cell membranes by sulfur transporters, facilitating its distribution within the cell . Additionally, binding proteins can sequester diisopentyl sulfide in specific organelles, influencing its biochemical activity and function.
Subcellular Localization
Diisopentyl sulfide exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, diisopentyl sulfide can localize to the endoplasmic reticulum, where it participates in the formation of disulfide bonds and the regulation of protein folding . Additionally, its localization to mitochondria can influence mitochondrial function and cellular energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions: Diisopentyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the reaction of benzyl bromides with potassium thioacetate in the presence of Oxone® under green conditions. This approach is efficient and avoids the use of metal catalysts .
Industrial Production Methods: In industrial settings, diisopentyl sulfide is typically produced by reacting isopentyl alcohol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield.
化学反応の分析
Types of Reactions: Diisopentyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and thiolate anions are typical reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides.
類似化合物との比較
Dimethyl sulfide: Similar in structure but with methyl groups instead of isopentyl groups.
Diethyl sulfide: Contains ethyl groups instead of isopentyl groups.
Dipropyl sulfide: Contains propyl groups instead of isopentyl groups
Uniqueness: Diisopentyl sulfide is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chains compared to dimethyl or diethyl sulfide result in different reactivity and applications.
特性
IUPAC Name |
3-methyl-1-(3-methylbutylsulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEWNTJADCWFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060264 | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-02-5 | |
| Record name | 1,1′-Thiobis[3-methylbutane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1'-thiobis(3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















